![molecular formula C14H15FN4O3S B2764502 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1795298-09-7](/img/structure/B2764502.png)

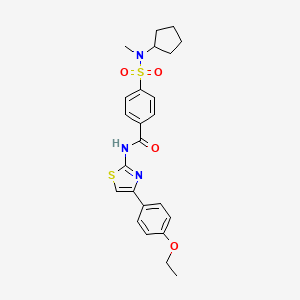

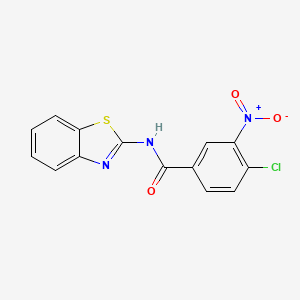

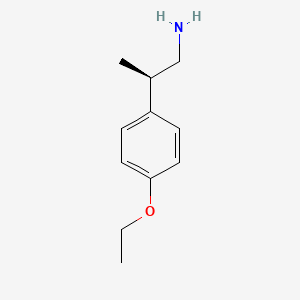

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves various methods. One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . Another method involves the use of chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to different types of hydrogen atoms present in the molecule .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. One notable reaction is the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This reaction allows for the synthesis of various derivatives of the parent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum of a similar compound showed various peaks corresponding to different types of bonds present in the molecule .Scientific Research Applications

Anticancer Potential

Several studies have synthesized and evaluated derivatives of imidazo[1,2-b]pyrazol and related compounds for their anticancer activities. For instance, novel aminothiazole-paeonol derivatives were synthesized and showed high anticancer potential against various human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma, surpassing the efficacy of traditional chemotherapeutic agents like 5-fluorouracil in certain contexts (Tsai et al., 2016). This highlights the potential of structurally related compounds in cancer therapy.

Radiochemical Applications

Research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines has been conducted to study the peripheral benzodiazepine receptor using positron emission tomography (PET), indicating the relevance of these compounds in neurodegenerative disease research and imaging (Fookes et al., 2008). Such applications are crucial for advancing diagnostic methodologies in medicine.

Enzyme and Receptor Inhibition

Imidazopyridine derivatives have been synthesized and evaluated for their potential as enzyme inhibitors, offering a pathway to therapeutic applications beyond cancer. For instance, the synthesis of celecoxib derivatives aimed at exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscores the multifunctional potential of these compounds (Küçükgüzel et al., 2013). This diverse range of activities demonstrates the versatility of imidazo[1,2-b]pyrazol derivatives in drug discovery.

Molecular Docking and Drug Design

Molecular docking studies have further elucidated the potential of these compounds in drug discovery, particularly in the context of anticancer therapy. For example, a molecular docking study of a synthesized pyrazoline derivative showed promising binding energy, comparable to that of doxorubicin, a well-known chemotherapeutic agent, indicating potential efficacy against breast cancer (Putri et al., 2021).

Future Directions

Imidazole-containing compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the diverse bioactivities of these compounds and developing new synthetic routes for their preparation .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological target and context. Given the broad range of activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

5-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-22-12-3-2-11(15)10-13(12)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHJUXPHZJRCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

amine hydrobromide](/img/no-structure.png)

![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)

![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)